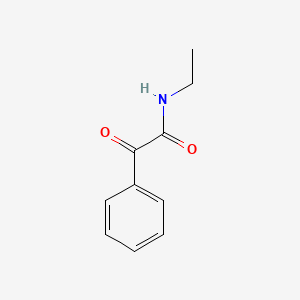

N-ethyl-2-oxo-2-phenylacetamide

Description

Properties

IUPAC Name |

N-ethyl-2-oxo-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKLTANIBRBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-ethyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-ethyl-2-oxo-2-phenylacetamide, a valuable building block in organic synthesis and medicinal chemistry. The document details experimental protocols, reaction mechanisms, and quantitative data for three core synthesis strategies.

Introduction

This compound is an α-ketoamide, a structural motif present in numerous biologically active compounds. The unique electronic arrangement of the adjacent amide and ketone functionalities imparts specific reactivity and metabolic stability, making it an attractive scaffold in drug discovery. This guide explores the most common and effective methods for its synthesis, providing detailed protocols and comparative data to aid researchers in its preparation.

Core Synthesis Pathways

There are three primary routes for the synthesis of this compound:

-

Amide Coupling of Phenylglyoxylic Acid with Ethylamine: This is a direct and widely applicable method involving the formation of an amide bond between a carboxylic acid and an amine, often facilitated by a coupling agent.

-

Nucleophilic Acyl Substitution of α-Halo Phenylacetyl Chloride: This pathway utilizes a more reactive carboxylic acid derivative, an acyl chloride, which readily reacts with ethylamine to form the desired amide.

-

N-Alkylation of 2-oxo-2-phenylacetamide: This approach involves the formation of the carbon-nitrogen bond at a later stage, by adding an ethyl group to a pre-existing amide.

Pathway 1: Amide Coupling of Phenylglyoxylic Acid with Ethylamine

This method relies on the activation of the carboxylic acid group of phenylglyoxylic acid to facilitate nucleophilic attack by ethylamine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed as coupling agents, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[1]

Reaction Scheme:

Caption: Amide coupling of phenylglyoxylic acid and ethylamine.

Experimental Protocol

The following protocol is adapted from the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide and is expected to provide good yields for the title compound.[1]

| Parameter | Value |

| Reactants | Phenylglyoxylic acid, Ethylamine |

| Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Methylene chloride (CH₂Cl₂) |

| Temperature | Room temperature |

| Reaction Time | 10 hours |

| Purification | Column chromatography (silica gel) |

| Reported Yield | ~69% (for analogous reaction) |

Detailed Methodology:

-

In a round-bottom flask, suspend phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride.

-

To this suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 eq).

-

Stir the reaction mixture at room temperature for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford this compound.

Pathway 2: Nucleophilic Acyl Substitution of α-Halo Phenylacetyl Chloride

This is a robust method that involves the reaction of a highly reactive acyl chloride with ethylamine.[2] The reaction typically proceeds rapidly at low temperatures and requires a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis via nucleophilic acyl substitution.

Experimental Protocol

This protocol is a general method for the synthesis of amides from acyl chlorides and can be adapted for the preparation of the target molecule. An excess of ethylamine or the addition of a tertiary amine base like triethylamine is crucial.

| Parameter | Value |

| Reactants | 2-Oxo-2-phenylacetyl chloride, Ethylamine |

| Base | Triethylamine or excess ethylamine |

| Solvent | Dichloromethane or Toluene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Purification | Aqueous workup and recrystallization/chromatography |

| Expected Yield | High (often >90%) |

Detailed Methodology:

-

Dissolve ethylamine (2.2 eq) in a suitable solvent such as dichloromethane in a flask equipped with a dropping funnel and stir under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-oxo-2-phenylacetyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred ethylamine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.

Pathway 3: N-Alkylation of 2-oxo-2-phenylacetamide

An alternative strategy involves the N-alkylation of a precursor amide, 2-oxo-2-phenylacetamide.[2] This reaction typically employs an ethylating agent, such as ethyl iodide, in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.[2]

Reaction Scheme:

Caption: N-Alkylation of 2-oxo-2-phenylacetamide.

Experimental Protocol

The following is a general procedure for the N-alkylation of amides. The reaction conditions may require optimization for this specific substrate.

| Parameter | Value |

| Reactants | 2-Oxo-2-phenylacetamide, Ethyl iodide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | 2-24 hours |

| Purification | Aqueous workup and recrystallization/chromatography |

| Expected Yield | Moderate to high |

Detailed Methodology:

-

To a solution of 2-oxo-2-phenylacetamide (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Summary of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| 1. Amide Coupling | Phenylglyoxylic acid, Ethylamine | DCC, DMAP | Mild conditions, good functional group tolerance. | Use of expensive coupling agents, formation of byproducts that can be difficult to remove. |

| 2. Nucleophilic Acyl Substitution | 2-Oxo-2-phenylacetyl chloride, Ethylamine | Triethylamine | High yields, fast reaction rates. | Acyl chloride may be moisture sensitive and corrosive. |

| 3. N-Alkylation | 2-Oxo-2-phenylacetamide, Ethyl iodide | K₂CO₃ | Utilizes a readily available precursor. | Potential for O-alkylation as a side reaction, may require harsher conditions. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the need to avoid certain reagents or byproducts. For high-yield and rapid synthesis, the nucleophilic acyl substitution of 2-oxo-2-phenylacetyl chloride is a strong candidate. The amide coupling route offers milder conditions suitable for more sensitive substrates, while N-alkylation provides an alternative when the precursor amide is readily accessible. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of N-ethyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature that definitively establishes the mechanism of action of N-ethyl-2-oxo-2-phenylacetamide. This guide, therefore, explores the potential mechanisms of action based on the reported biological activities of structurally related N-phenylacetamide and phenylglyoxylic acid amide derivatives. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is an α-ketoamide derivative of phenylglyoxylic acid. While the specific biological targets of this compound have not been elucidated, its structural motifs are present in molecules with known pharmacological activities. Structurally similar N-phenylacetamide derivatives have been reported to exhibit activities as carbonic anhydrase inhibitors, anticancer agents, and cannabinoid receptor 2 (CB2) inverse agonists. This technical guide provides an in-depth overview of these three potential mechanisms of action, including relevant signaling pathways, experimental protocols for assessing these activities, and quantitative data from studies on analogous compounds.

Potential Mechanism of Action 1: Carbonic Anhydrase Inhibition

N-phenylacetamide derivatives, particularly those bearing a sulfonamide group, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

Signaling Pathway and Mechanism of Inhibition

The catalytic mechanism of α-CAs involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the coordinated water molecule, a process facilitated by a proton shuttle residue, typically a histidine.

Sulfonamide-based inhibitors, and potentially other N-phenylacetamide derivatives, act by coordinating to the zinc ion in the active site. The sulfonamide group binds to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion and preventing the binding and hydration of carbon dioxide.

Quantitative Data: Carbonic Anhydrase Inhibition by N-phenylacetamide Derivatives

The following table summarizes the inhibition constants (Ki) of some N-phenylacetamide-based sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 2h | 45.10 | 5.87 | - | 7.91 | [1][2] |

| 3c | - | - | - | - | [1][2] |

| 3d | - | - | - | - | [1][2] |

| Acetazolamide (Standard) | - | - | - | 5.70 | [1][2] |

Note: '-' indicates data not reported in the cited source. The specific structures of compounds 2h, 3c, and 3d can be found in the referenced literature.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

Stopped-flow spectrophotometer

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

-

Indicator: 0.2 mM Phenol Red

-

Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)

-

Enzyme: Purified recombinant human carbonic anhydrase isoforms

-

Inhibitor: N-phenylacetamide derivative stock solution (e.g., 0.1 mM in a suitable solvent)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Mix the enzyme solution with the desired concentration of the inhibitor and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

-

Assay Preparation: Prepare two syringes for the stopped-flow instrument.

-

Syringe A: Enzyme solution (with or without pre-incubated inhibitor) in the HEPES buffer with Phenol Red.

-

Syringe B: CO₂-saturated water.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes in the stopped-flow instrument.

-

Monitor the change in absorbance of Phenol Red at 557 nm over time (typically 10-100 seconds). The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's absorbance.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the initial linear portion of the absorbance change curve.

-

Measure the uncatalyzed rate (in the absence of the enzyme) and subtract it from the enzyme-catalyzed rates.

-

Calculate the inhibition constant (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.

-

Potential Mechanism of Action 2: Anticancer Activity

Several studies have reported the cytotoxic and pro-apoptotic activities of N-phenylacetamide derivatives against various cancer cell lines. These compounds may exert their anticancer effects by inducing programmed cell death (apoptosis) through the modulation of key signaling pathways.

Signaling Pathway and Mechanism of Action

N-phenylacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Concurrently, they can upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, initiating the extrinsic pathway. Both pathways converge on the activation of caspase cascades, which execute the apoptotic process.

Quantitative Data: Cytotoxicity of N-phenylacetamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some N-phenylacetamide derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | MCF-7 (Breast) | 0.7 ± 0.4 | [3] |

| 3d | MCF-7 (Breast) | 0.7 ± 0.08 | [3] |

| 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [3] |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3] |

| 2b | PC3 (Prostate) | 52 | [4] |

| 2c | PC3 (Prostate) | 80 | [4] |

| 2c | MCF-7 (Breast) | 100 | [4] |

| Imatinib (Standard) | PC3 (Prostate) | 40 | [4] |

| Imatinib (Standard) | MCF-7 (Breast) | 98 | [4] |

Note: The specific structures of the compounds can be found in the referenced literature.

Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or in a 96-well plate

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TdT reaction buffer and TdT enzyme

-

Labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP)

-

Staining solution (e.g., fluorescently labeled anti-BrdU antibody)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the N-phenylacetamide derivative to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with the TdT reaction cocktail containing TdT enzyme and labeled dUTP. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Staining and Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically binds to the incorporated label.

-

Nuclear Counterstaining: Stain the cell nuclei with a counterstain.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Potential Mechanism of Action 3: Cannabinoid Receptor 2 (CB2) Inverse Agonism

The N-phenylacetamide scaffold is present in some reported modulators of the cannabinoid receptors. Inverse agonists of the CB2 receptor are of interest for their potential immunomodulatory and anti-inflammatory effects.

Signaling Pathway and Mechanism of Action

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells. It is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The CB2 receptor exhibits some level of constitutive (basal) activity even in the absence of an agonist.

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the CB2 receptor, an inverse agonist would bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity and leading to an increase in intracellular cAMP levels from the basal state.

Quantitative Data: Phenylacetamide Derivatives as CB2 Ligands

Currently, there is a lack of specific quantitative data (Ki or EC₅₀ values) for this compound or closely related simple phenylacetamides as CB2 inverse agonists in the public domain. Research in this area is ongoing, and future studies may identify such properties.

Experimental Protocols

1. Radioligand Binding Assay for CB2 Receptor Affinity

This assay determines the affinity of a compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [³H]CP-55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4)

-

Non-specific binding control (a high concentration of a known CB2 ligand)

-

Test compound (N-phenylacetamide derivative)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

2. GTPγS Binding Assay for Functional Activity (Inverse Agonism)

This functional assay measures the activation of G proteins coupled to the CB2 receptor. Inverse agonists will decrease the basal level of GTPγS binding.

Materials:

-

Cell membranes from cells expressing the human CB2 receptor

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Test compound (N-phenylacetamide derivative)

-

WGA-coated SPA beads or filter plates

Procedure:

-

Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of the test compound and GDP.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Separation and Detection:

-

SPA bead method: Add WGA-coated SPA beads to capture the membranes, and measure the signal using a scintillation counter.

-

Filtration method: Filter the reaction mixture through filter plates and measure the retained radioactivity.

-

-

Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the test compound concentration. A decrease in basal binding indicates inverse agonism. Calculate the EC₅₀ and the maximal inhibition (I_max_).

Conclusion

While the precise mechanism of action for this compound remains to be determined through direct experimental evidence, the analysis of its structural analogs provides a rational basis for investigating its potential as a carbonic anhydrase inhibitor, an anticancer agent, or a CB2 receptor inverse agonist. The experimental protocols and data presented in this guide offer a comprehensive framework for the scientific community to explore these potential activities and to further characterize the pharmacological profile of this and related compounds. Future research, including in vitro screening against a broad panel of targets and subsequent mechanistic studies, will be crucial in unveiling the definitive biological role of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of N-ethyl-2-oxo-2-phenylacetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Potential Therapeutic Targets for N-ethyl-2-oxo-2-phenylacetamide Based on its α-Ketoamide and Phenylacetamide Scaffolds

Executive Summary

This compound is a molecule belonging to the α-ketoamide class of compounds. While direct therapeutic applications of this specific molecule are not extensively documented in current literature, its structural motifs—the α-ketoamide group and the N-substituted phenylacetamide backbone—are recognized as "privileged structures" in medicinal chemistry.[1][2] These scaffolds are present in numerous compounds with significant biological activities. This guide synthesizes the potential therapeutic targets of this compound by examining the known activities of these broader chemical classes. The primary focus will be on proteases, which are key targets for α-ketoamides, and various receptors and enzymes targeted by phenylacetamide derivatives.

The α-Ketoamide Moiety: A Covalent Modifier of Proteases

The α-ketoamide functional group is a potent electrophilic warhead that can engage in reversible covalent interactions with nucleophilic residues, particularly cysteine and serine, in the active sites of enzymes.[1][2] This mechanism of action makes it an effective inhibitor of various proteases.

-

Cysteine Proteases: The α-keto group of the α-ketoamide can form a reversible tetrahedral thiohemiketal adduct with the active site cysteine residue.[3] This class of enzymes is a promising target for α-ketoamide-based inhibitors.[3]

-

Viral Proteases (e.g., SARS-CoV-2 Mpro, Enterovirus 3Cpro): The main protease (Mpro) of coronaviruses and the 3C protease (3Cpro) of enteroviruses are essential for viral replication and are prime targets for antiviral drug development.[3][4] Several α-ketoamide inhibitors have been designed to target these proteases.[4]

-

Calpains: These are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and neuronal injury.[2]

-

Cathepsins: This family of proteases is involved in various physiological and pathological processes, including cancer progression.[3]

-

-

Serine Proteases: The α-ketoamide can form a hemiketal with the active site serine residue, making serine proteases potential targets.[1]

-

Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a validated target in cancer therapy. Novel α-keto phenylamide derivatives have been designed to target both the primed and non-primed sites of the proteasome.[5]

The inhibition of a cysteine protease by an α-ketoamide typically proceeds through the formation of a thiohemiketal adduct. The catalytic cysteine residue in the enzyme's active site acts as a nucleophile, attacking one of the carbonyl carbons of the α-ketoamide. This interaction is often facilitated by a nearby histidine residue that acts as a general base.

The Phenylacetamide Scaffold: A Versatile Pharmacophore

Phenylacetamide derivatives are known to possess a broad spectrum of biological activities, including analgesic, anticonvulsant, antidepressant, anticancer, and antibacterial effects.[6]

-

Monoamine Oxidase A (MAO-A): Some phenylacetamide derivatives have been investigated as potential antidepressant agents that target MAO-A.[7]

-

Cancer Cell Lines: Phenylacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[8][9] The exact molecular targets are often multifactorial but can involve the induction of apoptosis.[9]

-

Bacterial Targets: Certain N-phenylacetamide derivatives have shown promising in vitro antibacterial activities, for instance, against Xanthomonas oryzae.[10]

-

Pain and Inflammation Pathways: N-substituted phenylacetamide derivatives have been patented for the treatment of neuropathic pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[11]

Quantitative Data on Related Compounds

The following tables summarize quantitative data for representative α-ketoamide and phenylacetamide derivatives from the literature.

Table 1: Inhibitory Activity of α-Ketoamide Derivatives

| Compound Class | Target | Compound Example | IC50 / Ki | Reference |

| α-Ketoamides | SARS-CoV Mpro | 11r (P2 = cyclohexylmethyl) | EC50 < 1 µM | [4] |

| α-Ketoamides | MERS-CoV | 11r (P2 = cyclohexylmethyl) | EC50 in pM range | [4] |

| α-Ketoamides | Cruzain | Thio-urea conjugates | >50% inhibition at 1 µM | [12] |

| Isatin N-phenylacetamide sulfonamides | hCA II | Compound 2h | Ki = 5.87 nM | [13] |

| Isatin N-phenylacetamide sulfonamides | hCA IX | Compound III | Ki = 8.9 nM | [2] |

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives

| Compound Class | Cell Line | Compound Example | IC50 | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate Carcinoma) | Compound 2b | 52 µM | [8] |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate Carcinoma) | Compound 2c | 80 µM | [8] |

| 2-(4-Fluorophenyl)-N-phenylacetamides | MCF-7 (Breast Cancer) | Compound 2c | 100 µM | [8] |

| Phenylacetamide Derivatives | MDA-MB-468 (Breast Cancer) | Compound 3d | 0.6 ± 0.08 µM | [9] |

| Phenylacetamide Derivatives | PC-12 (Pheochromocytoma) | Compound 3d | 0.6 ± 0.08 µM | [9] |

| Phenylacetamide Derivatives | MCF-7 (Breast Cancer) | Compound 3c | 0.7 ± 0.08 µM | [9] |

| Phenylacetamide Derivatives | MCF-7 (Breast Cancer) | Compound 3d | 0.7 ± 0.4 µM | [9] |

Experimental Protocols

-

Enzyme and Substrate Preparation: Recombinant cysteine protease (e.g., SARS-CoV Mpro) is expressed and purified. A fluorogenic peptide substrate is prepared in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: The test compound (e.g., an α-ketoamide) is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a phenylacetamide derivative) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While this compound itself has not been extensively studied as a therapeutic agent, its core chemical structures suggest a high potential for biological activity. The α-ketoamide moiety strongly indicates that this compound could be a promising candidate for the development of inhibitors targeting cysteine and serine proteases, with potential applications in antiviral and anticancer therapies. The phenylacetamide component broadens the possible therapeutic landscape to include neurological disorders, cancer, and infectious diseases.

Future research should focus on synthesizing and screening this compound and its derivatives against a panel of relevant biological targets, particularly viral proteases and cancer cell lines. Structure-activity relationship (SAR) studies would be crucial in optimizing the potency and selectivity of these compounds to develop novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

- 11. N-substituted phenylacetamide derivative and pharmaceutical composition containing the same [patentalert.com]

- 12. US6143931A - Synthesis and use of α-ketoamide derivatives and arrays - Google Patents [patents.google.com]

- 13. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Phenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of phenylacetamide and its derivatives, from early serendipitous findings to their rational design as targeted therapeutics. We will delve into the key historical milestones, detail foundational and contemporary synthetic protocols, present quantitative data on the biological activities of notable derivatives, and visualize the key signaling pathways through which they exert their effects.

A Historical Journey: From Coal Tar to Targeted Therapies

The story of phenylacetamide derivatives begins not with a targeted search for a new therapeutic class, but with an accidental discovery in the late 19th century, a period marked by the burgeoning coal tar industry.

The Accidental Antipyretic: In 1886, a pivotal moment occurred when acetanilide (N-phenylacetamide), a derivative of aniline, was found by accident to possess potent antipyretic (fever-reducing) properties.[1] This discovery led to its rapid marketing as a drug, offering a synthetic alternative to natural remedies.[1] However, its use was soon marred by a significant side effect: cyanosis, a bluish discoloration of the skin due to the reduced oxygen-carrying capacity of hemoglobin.[1] This toxicity prompted the search for safer alternatives.

The Rise of Phenacetin: Building on the knowledge gained from acetanilide, Bayer Company developed and introduced phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887.[1] Phenacetin proved to be a safer and effective analgesic and antipyretic, becoming a widely used component in headache and cold remedies for many decades.[1] However, its long-term use was eventually linked to renal disease, leading to its withdrawal from the market in the 1980s.[1]

The Anticonvulsant Era: The mid-20th century saw the emergence of phenylacetamide derivatives as a significant class of anticonvulsant drugs. Phenacemide (phenylacetylurea), a ring-opened analog of phenytoin, was introduced in 1949 for the treatment of epilepsy.[2] While effective, its use was limited by toxicity.[2] This early work, however, laid the groundwork for the development of a multitude of N-phenylacetamide derivatives with anticonvulsant activity, many of which are believed to exert their effects by modulating neuronal ion channels.[3][4]

Modern Applications: Today, the phenylacetamide core is a versatile pharmacophore found in a wide range of therapeutic agents. Its derivatives have been investigated and developed as:

-

Anticancer agents: Inducing apoptosis in cancer cells.[5][6]

-

Antidepressants: Exhibiting potential as monoamine oxidase (MAO) inhibitors.[7]

-

Anti-obesity drugs: Such as Lorcaserin, which acts as a selective serotonin 5-HT2C receptor agonist to control appetite.[8][9]

-

Penicillin Precursors: 2-Phenylacetamide is a crucial intermediate in the production of Penicillin G.[10]

-

Agrochemicals: Serving as precursors in the synthesis of pesticides.[10]

Foundational Synthetic Methodologies

The synthesis of phenylacetamide and its derivatives has evolved over time, with several key methods being historically and currently significant.

Synthesis of 2-Phenylacetamide from Benzyl Cyanide

One of the earliest and most well-documented methods for the preparation of the parent compound, 2-phenylacetamide, is the hydrolysis of benzyl cyanide. A detailed procedure for this synthesis is provided in the esteemed collection, Organic Syntheses.

Experimental Protocol:

-

Reactants: 200 g (1.71 moles) of benzyl cyanide and 800 ml of 35% hydrochloric acid.[11]

-

Apparatus: A 3-liter three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and an efficient mechanical stirrer.[11]

-

Procedure:

-

The benzyl cyanide and hydrochloric acid are placed in the flask and stirred vigorously at a bath temperature of approximately 40°C.[11]

-

Stirring is continued until the benzyl cyanide dissolves, which typically takes 20-40 minutes. The reaction is exothermic, and the temperature of the mixture may rise about 10°C above the bath temperature.[11]

-

The resulting homogeneous solution is maintained at this temperature for an additional 20-30 minutes.[11]

-

The warm water bath is replaced with tap water (15-20°C), and 800 ml of cold distilled water is added with stirring.[11]

-

Crystals of phenylacetamide will begin to separate after the addition of about 100-150 ml of water.[11]

-

After the complete addition of water, the mixture is cooled in an ice-water bath for about 30 minutes.[11]

-

The crude phenylacetamide is collected by suction filtration and washed with two 100-ml portions of water.[11]

-

The product is dried at 50-80°C. The yield of crude phenylacetamide is typically 190-200 g (82-86%).[11]

-

-

Purification (Optional): For a purer product, the crude solid can be stirred with a 10% sodium carbonate solution to remove any traces of phenylacetic acid, followed by washing with cold water and drying.[11]

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids and their corresponding amides from aryl alkyl ketones. This reaction is particularly useful for preparing substituted phenylacetamides. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed to the carboxylic acid or amide.

Experimental Protocol (General Procedure for Phenylacetic Acid Synthesis):

-

Reactants: Acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).[12]

-

Procedure:

-

A mixture of the acetophenone, sulfur, and morpholine is refluxed for several hours.[12]

-

After the reaction is complete, the mixture is cooled, and the intermediate thiomorpholide is hydrolyzed with a strong acid or base (e.g., 20% NaOH) to yield phenylacetic acid.[12]

-

The phenylacetic acid can then be converted to phenylacetamide through standard amidation procedures (e.g., reaction with thionyl chloride followed by ammonia).

-

The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom.[13][14] While not a direct synthesis of a phenylacetamide derivative, it is a crucial reaction for the modification of these compounds and the synthesis of related structures. The reaction proceeds through an isocyanate intermediate.[13]

Experimental Protocol (Modified Hofmann Rearrangement):

-

Reactants: A primary amide (e.g., a substituted benzamide), N-bromosuccinimide (NBS), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like methanol.[15]

-

Procedure:

Quantitative Analysis of Biological Activity

The versatility of the phenylacetamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some notable examples.

| Anticancer Phenylacetamide Derivatives | Cell Line | IC50 (µM) | Reference |

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [5][6] |

| Derivative 3d | PC-12 | 0.6 ± 0.08 | [5][6] |

| Derivative 3c | MCF-7 | 0.7 ± 0.08 | [5][6] |

| Derivative 3d | MCF-7 | 0.7 ± 0.4 | [5][6] |

| Compound I | HepG2 | 1.43 | [16] |

| Compound II | HepG2 | 6.52 | [16] |

| Anticonvulsant Phenylacetamide Derivatives | Test Model | ED50 (mg/kg) | Reference |

| Compound 6 | MES | 68.30 | [17] |

| Compound 6 | 6 Hz (32 mA) | 28.20 | [17] |

| N-benzyl 2-acetamido-3-methoxypropionamide | MES | 8.3 | [18] |

| N-benzyl 2,3-dimethoxypropionamide | MES | 30 | [18] |

| Antidepressant Phenylacetamide Derivative | Test Model | Dose (mg/kg) | % Decrease in Immobility | Reference |

| Compound VS25 | Tail Suspension | 30 | 82.23 | [7] |

Visualizing the Mechanisms of Action

The therapeutic effects of phenylacetamide derivatives are mediated through their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Anticancer Activity: Induction of Apoptosis

Many phenylacetamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key proteins in both the intrinsic and extrinsic apoptotic pathways.

Caption: Phenylacetamide derivatives inducing apoptosis in cancer cells.

Anticonvulsant Activity: Neuronal Inhibition

The anticonvulsant properties of many phenylacetamide derivatives are attributed to their ability to suppress excessive neuronal firing. This is often achieved by modulating voltage-gated ion channels and enhancing the effects of the inhibitory neurotransmitter GABA.

Caption: Mechanism of action for anticonvulsant phenylacetamides.

Anti-Obesity Activity: Serotonergic Pathway

The anti-obesity drug Lorcaserin, a notable phenylacetamide derivative, functions by selectively activating serotonin receptors in the brain, leading to a feeling of satiety and reduced food intake.

References

- 1. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 2. Phenacemide - Wikipedia [en.wikipedia.org]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Lorcaserin - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. pharmdguru.com [pharmdguru.com]

- 15. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 18. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

N-ethyl-2-oxo-2-phenylacetamide: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of N-ethyl-2-oxo-2-phenylacetamide. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound is an organic compound belonging to the α-ketoamide class. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics can be summarized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 70817-57-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents. |

Structural and Spectroscopic Characteristics

The structure of this compound features a phenyl group attached to an α-ketoamide moiety. This arrangement of functional groups imparts specific reactivity and spectroscopic signatures.

Structure:

Spectroscopic Data:

-

¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group, a quartet for the -CH₂- protons of the ethyl group, a triplet for the -CH₃ protons of the ethyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Carbonyl carbons of the keto and amide groups are expected to appear in the downfield region (around 170-180 ppm).[3] Aromatic carbons and the carbons of the ethyl group will also be present.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H bond, the C=O stretching of the ketone and amide groups, and the aromatic C-H and C=C bonds of the phenyl ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approach involves the condensation of a phenylglyoxylic acid derivative with ethylamine.

General Synthetic Pathways

Several strategies can be employed for the synthesis of this compound:

-

Condensation of Phenylglyoxylic Acid Derivatives with Ethylamine: This is a direct method involving the formation of an amide bond between a phenylglyoxylic acid derivative (such as the acid itself, an acid chloride, or an ester) and ethylamine.[1]

-

N-Alkylation of 2-oxo-2-phenylacetamide: This involves the reaction of 2-oxo-2-phenylacetamide with an ethylating agent in the presence of a base.[1]

-

From α-Halo Phenylacetyl Chlorides: Reaction of an α-halo phenylacetyl chloride with ethylamine can also yield the desired product.[1]

Detailed Experimental Protocol (Adapted)

The following is a detailed experimental protocol for the synthesis of an N-substituted-2-oxo-2-phenylacetamide, adapted from a procedure for a similar compound.[4] This protocol can be modified for the synthesis of this compound by substituting cyclohexylamine with ethylamine.

Reaction: Condensation of Phenylglyoxylic Acid with Ethylamine using DCC and DMAP.

Materials:

-

Phenylglyoxylic acid

-

Ethylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane, add ethylamine (1.1 eq).

-

To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

-

Stir the reaction mixture for 10-12 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Diagram 1: Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The α-ketoamide functionality in this compound provides multiple reactive sites, making it a versatile scaffold in organic synthesis.[1]

Table 2: Reactivity of this compound

| Functional Group | Type of Reaction | Potential Products |

| Ketone Carbonyl | Nucleophilic Addition | α-Hydroxy amides |

| Amide N-H | Deprotonation followed by Alkylation/Acylation | N-substituted derivatives |

| Phenyl Ring | Electrophilic Aromatic Substitution | Ring-substituted derivatives |

The α-ketoamide motif is present in various biologically active molecules and is considered a valuable pharmacophore in drug discovery. This is due to its potential to interact with enzyme active sites and its generally favorable metabolic stability and cell permeability compared to α-keto acids and esters.[1]

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

While there is a lack of specific biological data for this compound, studies on structurally related compounds provide insights into potential areas of investigation.

-

Anticancer Activity: Derivatives of N-phenylacetamide have been explored for their potential as anticancer agents.[5]

-

Enzyme Inhibition: The α-ketoamide structure is a known feature in some enzyme inhibitors. For instance, certain N-phenylacetamide derivatives have been investigated as carbonic anhydrase inhibitors.[5]

-

MAPK Signaling Pathway: A study on the related compound 2-phenylacetamide demonstrated its ability to inhibit renal fibrosis by modulating the MAPK signaling pathway.[6] This suggests that this compound could potentially interact with similar pathways.

Diagram 2: Potential Signaling Pathway Involvement

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Disclaimer: The biological activities and signaling pathway interactions described above are based on studies of structurally related compounds and are presented for research and exploratory purposes. The specific biological profile of this compound requires dedicated experimental investigation.

References

- 1. This compound | 70817-57-1 | Benchchem [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 4. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide

CAS Number: 70817-57-1

This technical guide provides a comprehensive overview of N-ethyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₁₀H₁₁NO₂. As an α-ketoamide, its structure is characterized by an amide group directly attached to a ketone, a feature that imparts unique electronic properties and reactivity. This structural motif is of significant interest in medicinal chemistry due to its potential to act as a covalent inhibitor of enzymes, particularly proteases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70817-57-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Note: While a supplementary document from the Royal Society of Chemistry containing the NMR spectra was identified, the specific peak data was not retrievable in the provided search snippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

-

N-H stretch: A moderate to strong band around 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=O stretch (ketone and amide): Strong bands in the region of 1700-1650 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-monosubstituted 2-phenylacetamides typically shows fragmentation patterns involving cleavage of the bond alpha to the carbonyl group. For this compound, characteristic fragments would be expected from the loss of the ethyl group and subsequent fragmentation of the phenylacetamide core.[3]

Synthesis of this compound

The synthesis of this compound and related N-substituted phenylglyoxamides is most commonly achieved through the condensation of phenylglyoxylic acid with the corresponding amine.[4][5]

General Experimental Protocol

The following is a representative protocol adapted from the synthesis of a similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide.[5]

Materials:

-

Phenylglyoxylic acid

-

Ethylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford this compound.

Below is a graphical representation of the synthesis workflow.

Biological Activity and Mechanism of Action

Role as a Protease Inhibitor

α-Ketoamides are known to be effective inhibitors of serine and cysteine proteases.[6][7] The electrophilic nature of the ketone carbonyl allows for nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site. This forms a reversible covalent thio-hemiketal or hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.[6]

The general mechanism of inhibition is depicted in the following signaling pathway diagram.

References

- 1. This compound | 70817-57-1 | Benchchem [benchchem.com]

- 2. chiralen.com [chiralen.com]

- 3. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides

Introduction

N-substituted-2-oxo-2-phenylacetamides represent a class of organic compounds characterized by a central α-ketoamide scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The α-ketoamide functionality imparts unique electronic properties and the potential for diverse chemical modifications, making these compounds attractive for drug discovery efforts. While specific in vitro evaluation data for N-ethyl-2-oxo-2-phenylacetamide is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the in vitro evaluation of structurally related N-substituted-2-oxo-2-phenylacetamide derivatives. The methodologies and findings presented herein are drawn from studies on analogous compounds and serve as a technical framework for researchers, scientists, and drug development professionals engaged in the investigation of this chemical class.

The general structure of N-substituted-2-oxo-2-phenylacetamides allows for systematic modifications of the substituent on the amide nitrogen, which can significantly influence the compound's biological activity. These derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will detail the experimental protocols for key in vitro assays, present quantitative data from relevant studies in a structured format, and provide visual representations of experimental workflows.

Experimental Protocols

A fundamental aspect of the in vitro evaluation of any new chemical entity is the use of standardized and reproducible experimental protocols. The following sections detail the methodologies for common assays employed in the assessment of N-substituted-2-oxo-2-phenylacetamide derivatives.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the potential of a compound to kill or inhibit the proliferation of cancer cells. A commonly used method is the MTS assay.

MTS Assay Protocol

-

Cell Culture: Human cancer cell lines, such as PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia), are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. The cells are then treated with these dilutions and incubated for 48 hours.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation and Absorbance Measurement: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Antimicrobial Assays

To assess the antibacterial and antifungal properties of N-substituted-2-oxo-2-phenylacetamide derivatives, the Minimum Inhibitory Concentration (MIC) is determined.

Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO and serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data

The following tables summarize the quantitative data from in vitro evaluations of various N-substituted-2-oxo-2-phenylacetamide derivatives.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

| Compound | Substituent on N-phenyl ring | PC3 (IC50, µM) | MCF-7 (IC50, µM) | HL-60 (IC50, µM) |

| 2b | 3-nitro | 52 | >100 | >100 |

| 2c | 4-nitro | 80 | 100 | >100 |

| Imatinib (control) | - | 40 | 98 | - |

Table 2: Antifungal Activity of N-phenylacetamide-incorporated 1,2,3-triazoles [3][4]

| Compound | Fungal Strain | MIC (µg/mL) |

| 6a | Candida albicans | >100 |

| 6a | Aspergillus niger | 50 |

| 6b | Candida albicans | 100 |

| 6b | Aspergillus niger | 25 |

| Fluconazole (control) | Candida albicans | 12.5 |

| Fluconazole (control) | Aspergillus niger | 25 |

Visualizations

The following diagrams illustrate key workflows and concepts related to the evaluation of N-substituted-2-oxo-2-phenylacetamides.

Caption: General workflow for the synthesis and in vitro evaluation of N-substituted-2-oxo-2-phenylacetamides.

Caption: Detailed workflow of the MTS assay for determining cytotoxicity.

The in vitro evaluation of N-substituted-2-oxo-2-phenylacetamides is a critical step in assessing their therapeutic potential. This technical guide has provided a framework for conducting such evaluations, including detailed experimental protocols for key assays, a summary of available quantitative data for related compounds, and visual representations of experimental workflows. The data presented for derivatives of the N-substituted-2-oxo-2-phenylacetamide scaffold indicate that this class of compounds warrants further investigation. Future studies should aim to synthesize and evaluate a broader range of derivatives, including this compound, to establish a comprehensive structure-activity relationship and identify lead compounds for further development. The methodologies and data presented in this guide can serve as a valuable resource for researchers in this field.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on N-ethyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide class of compounds, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, drawing upon existing literature for the broader class of phenylacetamides and α-ketoamides where specific data for the title compound is unavailable. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and conceptual frameworks for the evaluation of this and similar molecules.

Chemical and Physical Properties

This compound is a small molecule characterized by a phenylglyoxylic acid core structure with an ethyl amide substituent. Its α-ketoamide motif is associated with enhanced metabolic stability and cell permeability compared to corresponding α-keto acids or esters, making it an attractive candidate for further investigation in drug development.[1]

| Property | Value | Source |

| CAS Number | 70817-57-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [1] |

| InChI Key | DSCKLTANIBRBDN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCNC(=O)C(=O)C1=CC=CC=C1 | N/A |

| Appearance | Solid (predicted) | N/A |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

Several synthetic routes have been reported for the preparation of N-substituted-2-oxo-2-phenylacetamides. The most common approaches involve the condensation of a phenylglyoxylic acid derivative with an amine or the N-alkylation of a primary amide.

Synthesis via Condensation of Phenylglyoxylic Acid with Ethylamine

A primary method for the synthesis of this compound is the condensation reaction between phenylglyoxylic acid and ethylamine.[1] This reaction typically requires a coupling agent to activate the carboxylic acid.

Experimental Protocol:

-

Materials: Phenylglyoxylic acid, ethylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), methylene chloride, silica gel, ethyl acetate, hexane.

-

Procedure:

-

To a suspension of phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in methylene chloride, add DCC (1.0 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 10-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

-

Condensation synthesis of this compound.

Synthesis via N-alkylation of 2-oxo-2-phenylacetamide

An alternative synthetic route involves the N-alkylation of 2-oxo-2-phenylacetamide with an ethylating agent.[1]

Experimental Protocol:

-

Materials: 2-oxo-2-phenylacetamide, ethyl iodide, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-oxo-2-phenylacetamide (1.0 eq) in DMF.

-

Add potassium carbonate (1.2 eq) to the solution and stir for 15-20 minutes.

-

Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

References

N-ethyl-2-oxo-2-phenylacetamide: A Versatile α-Ketoamide Building Block for Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-oxo-2-phenylacetamide is a member of the α-ketoamide family, a class of organic compounds increasingly recognized for its significance as a versatile scaffold in organic synthesis and medicinal chemistry.[1] The unique electronic arrangement of two adjacent carbonyl groups—a ketone and an amide—confers a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.[1] Compared to their α-keto acid or α-keto ester counterparts, α-ketoamides often exhibit enhanced metabolic stability and improved cell permeability, rendering them attractive scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and its application as a foundational building block in drug discovery and development.

Physicochemical and Structural Data

While extensive experimental data for this compound is not widely published, its core properties can be summarized. For comparison, data for the closely related N-methyl analogue is also provided.

| Property | This compound | N-methyl-2-oxo-2-phenylacetamide |

| CAS Number | 70817-57-1[1][2] | 83490-71-5[3] |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₉H₉NO₂[3][4] |

| Molecular Weight | 177.20 g/mol [1] | 163.17 g/mol [3][4] |

| IUPAC Name | This compound | N-methyl-2-oxo-2-phenylacetamide[4] |

| InChI Key | DSCKLTANIBRBDN-UHFFFAOYSA-N[1] | VQKOLBPBJRMCMR-UHFFFAOYSA-N[3] |

| Melting Point | Data not available | 74 °C[3] |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | 1.137 g/cm³ (Predicted)[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving amide bond formation or N-alkylation. The most common approaches are summarized below.

Experimental Protocols

Method 1: Amide Condensation from Phenylglyoxylic Acid (Adapted Protocol)

This protocol is adapted from a validated procedure for the synthesis of the N-cyclohexyl analogue and is expected to provide good yields for the N-ethyl target molecule.[5]

-

Reaction Setup: Suspend phenylglyoxylic acid (1.0 eq) and ethylamine (0.9 eq) in a suitable aprotic solvent such as methylene chloride (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Coupling Agent Addition: To the suspension, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 10-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane as the eluent) to afford pure this compound.

Method 2: N-Alkylation of 2-oxo-2-phenylacetamide

This alternative strategy involves the direct ethylation of a precursor amide.[1]

-

Reaction Setup: Dissolve 2-oxo-2-phenylacetamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution. The base deprotonates the amide nitrogen, increasing its nucleophilicity.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 eq), to the mixture.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity and Application as a Chemical Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The two carbonyls and the amide N-H bond serve as handles for a wide array of chemical transformations.[1]

-

Ketone Carbonyl: This site is susceptible to nucleophilic attack. It can undergo reduction to yield the corresponding α-hydroxy amide, a valuable chiral intermediate, or react with Grignard reagents to introduce new carbon-carbon bonds.

-

Amide Carbonyl: While less electrophilic than the ketone, the amide carbonyl can participate in various reactions, though it is generally more stable.

-

Amide N-H Bond: The proton on the nitrogen can be removed by a base to form an amidate. This nucleophilic species can then be used in subsequent alkylation or acylation reactions to further functionalize the molecule.[1]

This multifunctionality makes this compound an ideal starting point for generating libraries of diverse compounds for screening purposes.

Role in Drug Discovery and Medicinal Chemistry

The α-ketoamide motif is a recognized pharmacophore present in numerous enzyme inhibitors, where the ketone carbonyl can form key interactions with active site residues of biological targets.[1] While this compound itself is not a known therapeutic, its derivatives are of significant interest. Research on related N-phenylacetamide structures has explored their potential as anticancer, antibacterial, and enzyme-inhibiting agents. For example, N-phenylacetamide conjugates have been synthesized and evaluated as potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases including cancer and glaucoma.[6]